molecular formula C11H17ClN2 B034705 1-benzylpiperazine Hydrochloride CAS No. 110475-31-5

1-benzylpiperazine Hydrochloride

Cat. No.: B034705
CAS No.: 110475-31-5
M. Wt: 212.72 g/mol
InChI Key: HRSFWIYFGGDGQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzylpiperazine hydrochloride is a chemical compound that belongs to the piperazine class. It is a derivative of piperazine, where a benzyl group is attached to the nitrogen atom of the piperazine ring. This compound is known for its stimulant properties and has been used both in scientific research and recreationally. It was first synthesized in 1944 and has since been studied for various applications .

Mechanism of Action

Target of Action

1-Benzylpiperazine Hydrochloride, also known as N-Benzylpiperazine hydrochloride or N-Benzyl piperazine hydrochloride, primarily targets the serotonergic and dopaminergic receptor systems . These systems play a crucial role in regulating mood, cognition, reward, learning, memory, and numerous physiological processes.

Mode of Action

The compound acts on the serotonergic and dopaminergic receptor systems in a similar fashion to MDMA . It exhibits amphetamine-like actions on the serotonin reuptake transporter, which increases serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation .

Biochemical Pathways

Its action on the serotonergic and dopaminergic systems suggests that it may influence pathways related to mood regulation, reward, and cognition .

Pharmacokinetics

It is known to be metabolized in the liver and excreted renally . The compound’s bioavailability is currently unknown .

Result of Action

The action of this compound results in stimulant and euphoriant effects , similar to those of amphetamines . Adverse effects have been reported following its use, including acute psychosis, renal toxicity, and seizures .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its recreational use has been associated with hospitalizations for adverse events . Moreover, its continued availability over the Internet makes this intoxication a continued concern .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzylpiperazine hydrochloride can be synthesized through several methods. One common method involves the reaction of piperazine with benzyl chloride. The reaction is typically carried out in an organic solvent such as ethanol at elevated temperatures. The reaction mixture is then purified to obtain the desired product .

Another method involves the Blanc reaction, where paraformaldehyde and hydrochloric acid are used to produce the intermediate, which is then reacted with piperazine to form N-Benzylpiperazine . This method is advantageous as it avoids the use of metal catalysts and produces high yields.

Industrial Production Methods

Industrial production of N-Benzylpiperazine hydrochloride often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency. The final product is typically crystallized and purified to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-Benzylpiperazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzylpiperazine hydrochloride has been extensively studied for its applications in various fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its effects on neurotransmitter systems, particularly its stimulant properties.

    Medicine: Investigated for potential therapeutic uses, including as a treatment for neurological disorders.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzylpiperazine hydrochloride is unique due to its specific structure, which allows it to interact with multiple neurotransmitter systems. This makes it a valuable compound for research into neurological and psychiatric disorders. Its stimulant properties also make it distinct from other piperazine derivatives .

Properties

IUPAC Name

1-benzylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.ClH/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13;/h1-5,12H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSFWIYFGGDGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5321-63-1
Record name Piperazine, 1-(phenylmethyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5321-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

212.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110475-31-5, 5321-63-1
Record name Piperazine, 1-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110475-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzylpiperazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110475315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC163993
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163993
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperazine, 1-(phenylmethyl)-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-BENZYLPIPERAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G773TY8949
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 1-benzyl-4-tert-butoxycarbonylpiperazine (3.12 g), saturated ethanol hydrochloride was added, followed by stirring for 90 minutes at room temperature. The solvent was distilled off under reduced pressure, followed by drying, whereby the title compound (2.73 g, 97%) was obtained as white powder.
Quantity
3.12 g
Type
reactant
Reaction Step One
Name
ethanol hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-benzylpiperazine Hydrochloride
Reactant of Route 2
Reactant of Route 2
1-benzylpiperazine Hydrochloride
Reactant of Route 3
Reactant of Route 3
1-benzylpiperazine Hydrochloride
Reactant of Route 4
Reactant of Route 4
1-benzylpiperazine Hydrochloride
Reactant of Route 5
Reactant of Route 5
1-benzylpiperazine Hydrochloride
Reactant of Route 6
Reactant of Route 6
1-benzylpiperazine Hydrochloride
Customer
Q & A

Q1: What evidence suggests the potential of Befuraline as an antidepressant?

A: A study published in 1977 investigated the therapeutic effects of Befuraline in 64 patients diagnosed with various depressive syndromes []. The research indicated that Befuraline, administered at a daily dose of 150 mg, led to improvement in 52% of the patients. Notably, 70% of patients with endogenous depression showed full recovery, and significant improvement was observed in some patients who had not responded to previous treatments with other psychotropic drugs []. This suggests that Befuraline might hold potential as an antidepressant, particularly for specific subtypes of depression.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.